Cas no 1555595-99-7 (3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine)

3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1555595-99-7
- EN300-1147554
- 3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- AKOS021476249
- 1H-Pyrazol-5-amine, 3-(1-cyclopropylethyl)-4-ethyl-1-methyl-
- 3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
-
- インチ: 1S/C11H19N3/c1-4-9-10(7(2)8-5-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3
- InChIKey: RKEOOEJUMNPOKJ-UHFFFAOYSA-N
- SMILES: N1=C(C(CC)=C(N)N1C)C(C)C1CC1
計算された属性
- 精确分子量: 193.157897619g/mol
- 同位素质量: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 321.3±37.0 °C(Predicted)
- 酸度系数(pKa): 4.86±0.10(Predicted)
3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147554-0.25g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 0.25g |
$840.0 | 2023-10-25 | |
Enamine | EN300-1147554-1g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 1g |
$914.0 | 2023-10-25 | |
Enamine | EN300-1147554-10.0g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 10g |
$4667.0 | 2023-06-09 | ||
Enamine | EN300-1147554-0.1g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 0.1g |
$804.0 | 2023-10-25 | |
Enamine | EN300-1147554-5.0g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1147554-0.05g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 0.05g |
$768.0 | 2023-10-25 | |
Enamine | EN300-1147554-10g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 10g |
$3929.0 | 2023-10-25 | |
Enamine | EN300-1147554-2.5g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 2.5g |
$1791.0 | 2023-10-25 | |
Enamine | EN300-1147554-5g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 5g |
$2650.0 | 2023-10-25 | |
Enamine | EN300-1147554-0.5g |
3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1555595-99-7 | 95% | 0.5g |
$877.0 | 2023-10-25 |
3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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6. Book reviews
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amineに関する追加情報
3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine: A Comprehensive Overview
The compound 3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine, identified by the CAS number 1555595-99-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are known for their versatile reactivity and wide-ranging uses in drug discovery and material science. The structure of this molecule is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The substituents attached to the pyrazole ring include a cyclopropylethyl group at position 3, an ethyl group at position 4, and a methyl group at position 1. These substituents contribute to the unique electronic and steric properties of the molecule, making it a valuable compound for further research and development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including but not limited to, nucleophilic aromatic substitution, condensation reactions, and catalytic coupling methods. The choice of synthetic pathway depends on the availability of starting materials, the desired yield, and the purity of the final product. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, ensuring scalability and cost-effectiveness.
The physical and chemical properties of 3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine have been extensively studied to understand its behavior under different conditions. The compound exhibits a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. Its UV-vis spectrum shows strong absorption bands in the range of 280–320 nm, indicating its potential for use in optoelectronic applications. Additionally, the compound has been found to possess moderate stability under thermal and photochemical conditions, making it suitable for long-term storage and use in various industrial settings.
The biological activity of this compound has been a focal point of recent studies. Preclinical evaluations have demonstrated that 3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, in vitro assays have revealed its ability to modulate ion channels, which could be exploited for developing novel therapeutic agents targeting neurological disorders such as epilepsy and chronic pain.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its investigation as a ligand in catalytic systems for organic transformations. Recent studies have highlighted its effectiveness as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it facilitates the formation of biaryl compounds with high selectivity and yield.
The environmental impact of 3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1h-pyrazol-5
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